N-(2-AMINOETHYL)-BIOTINAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

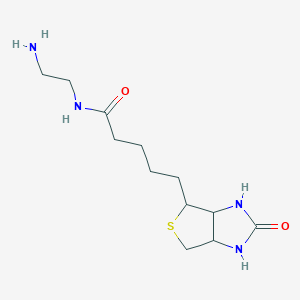

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Biotinylation in Biomedical Sciences

Biotinylation is the process of covalently attaching biotin (B1667282) to other molecules, such as proteins, nucleic acids, or antibodies. labmanager.comcreative-diagnostics.com This technique is of paramount importance in the biomedical sciences for several reasons. The small size of the biotin molecule (244.31 g/mol ) means that it can be attached to a target molecule, or "probe," without significantly interfering with its natural function. labmanager.comwikipedia.org

This biotin "tag" then allows for the detection, isolation, and study of the target molecule. creative-diagnostics.com The basis for this is the extraordinarily strong and specific non-covalent bond that forms between biotin and the proteins avidin (B1170675) (found in egg whites) and streptavidin (isolated from the bacterium Streptomyces avidinii). creative-diagnostics.comthermofisher.com This interaction is one of the strongest known in nature, making it highly reliable for a variety of applications, including:

Immunoassays: Techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting often use biotinylated antibodies for the sensitive detection of specific proteins. creative-diagnostics.comexcedr.com

Affinity Purification: Biotinylated molecules in a complex mixture can be selectively captured and purified using avidin or streptavidin bound to a solid support, such as beads. creative-diagnostics.comexcedr.com

Cell Surface Labeling: Researchers can label proteins on the surface of live cells to study their dynamics, trafficking, and interactions. creative-diagnostics.com

Molecular Imaging: By conjugating biotinylated probes with fluorescent dyes or other imaging agents, scientists can visualize the location and movement of molecules within cells and tissues. creative-diagnostics.com

Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl Biotinamide

Methodologies for Assessing Intercellular Coupling

The passage of N-(2-AMINOETHYL)-BIOTINAMIDE through gap junctions allows researchers to identify which cells in a population are coupled. When a single cell is injected with the tracer, any neighboring cells that also become labeled are presumed to be connected via gap junctions. This technique, often referred to as "tracer coupling" or "dye coupling," is a standard method for assessing the extent of intercellular communication within a network of cells. nih.gov

This method has been successfully employed in various neuronal populations, including retinal amacrine cells, to demonstrate the presence and extent of gap junctional coupling. nih.gov The small size of this compound allows it to readily pass through many types of gap junction channels.

Permeability Studies across Gap Junctions

The permeability of gap junction channels can vary depending on the specific connexin proteins that form the channel. nih.gov By using tracers of different sizes and properties, researchers can probe the permeability characteristics of different gap junctions. This compound, with its known molecular weight, serves as a useful probe in such studies.

For instance, studies have used this compound to investigate the permeability of gap junctions in retinal horizontal cells. nih.gov The ability or inability of the tracer to pass between these cells provides information about the size exclusion limits of the gap junction channels connecting them. Such studies are crucial for understanding the functional diversity of gap junctions and their role in regulating the passage of signaling molecules between cells. nih.gov

Table 2: Applications of this compound in Neuroscientific Research

| Application | Description | Key Findings | Sources |

|---|---|---|---|

| Intracellular Labeling | Filling individual neurons to visualize their complete morphology. | Allows for detailed post-hoc anatomical analysis of physiologically characterized neurons. | abcam.comnih.govnih.gov |

| Axonal Tracing | Mapping neuronal projections through anterograde and retrograde transport. | Reveals the connectivity patterns between different brain regions. | nih.govhellobio.com |

| Gap Junction Analysis | Identifying coupled cells and assessing the permeability of gap junction channels. | Demonstrates the presence and properties of intercellular communication pathways. | abcam.comfishersci.comnih.gov |

Historical Development and Context of Biotin Based Probes

Established Synthetic Pathways for this compound

The primary and most well-documented method for synthesizing this compound involves the reaction of an activated biotin derivative with ethylenediamine (B42938).

Synthesis from Biotin-NHS Esters

A common and efficient route to this compound is through the use of N-hydroxysuccinimide (NHS) esters of biotin. amazonaws.comthno.org This method involves a two-step process:

Activation of Biotin: D-Biotin is first reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC). amazonaws.comthno.org This reaction forms an active intermediate, biotinyl-N-hydroxysuccinimide ester (Biotin-NHS). The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF). amazonaws.comthno.org

Amination with Ethylenediamine: The purified Biotin-NHS ester is then reacted with an excess of ethylenediamine. amazonaws.comthno.org The primary amine of ethylenediamine nucleophilically attacks the activated carbonyl group of the Biotin-NHS ester, leading to the formation of this compound and the release of N-hydroxysuccinimide. amazonaws.comfishersci.com This reaction is often performed at a controlled temperature, such as 0°C, to manage the reaction rate and minimize side products. thno.org

A typical procedure involves dissolving Biotin-NHS in a suitable solvent like DMF and adding ethylenediamine, sometimes in the presence of a base like triethylamine (B128534) to neutralize any acid formed. amazonaws.com The reaction mixture is stirred for a period, often overnight, to ensure complete conversion. amazonaws.comthno.org The resulting this compound can then be precipitated and purified. amazonaws.comthno.org

Reagent and Solvent Considerations in this compound Synthesis

The choice of reagents and solvents is critical for the successful synthesis of this compound, impacting yield, purity, and reaction conditions.

Key Reagents and Their Roles:

| Reagent | Function | Reference |

| D-Biotin | The starting material containing the biotin moiety. | amazonaws.comthno.org |

| N-hydroxysuccinimide (NHS) | Activates the carboxylic acid group of biotin to facilitate amide bond formation. | amazonaws.comthno.org |

| 1,3-Dicyclohexylcarbodiimide (DCC) | A common carbodiimide (B86325) coupling agent used to form the Biotin-NHS ester. | amazonaws.comthno.org |

| Ethylenediamine | Provides the primary amine for reaction with the activated biotin, forming the desired product. | amazonaws.comthno.org |

| Triethylamine | A base used to scavenge protons and facilitate the reaction. | amazonaws.com |

| Dimethylformamide (DMF) | A common polar aprotic solvent that effectively dissolves the reactants. | amazonaws.comthno.org |

| Ether/Hexane | Used for precipitation of the final product. | amazonaws.comthno.org |

| Isopropanol | Used for washing and purifying the precipitated product. | amazonaws.com |

Solvent Selection:

Dimethylformamide (DMF) is a widely used solvent for this synthesis due to its ability to dissolve both biotin and the other reactants. amazonaws.comthno.org However, there is a growing interest in finding greener and safer alternatives to DMF, which is classified as a substance of very high concern. acsgcipr.org Potential replacements that could be considered for similar amide bond formations include N-butyl-2-pyrrolidinone (NBP), γ-valerolactone (GVL), and various binary mixtures like DMSO and ethyl acetate. acsgcipr.org The choice of an alternative solvent would require careful optimization of reaction conditions to ensure comparable yield and purity.

Approaches to Functionalize this compound for Diverse Applications

The terminal primary amine group of this compound serves as a versatile handle for further chemical modification, allowing its incorporation into a wide array of molecular constructs for various scientific purposes. creative-biolabs.com

Integration with Linker Chemistry

The primary amine of this compound can be readily coupled to various linker molecules to introduce specific functionalities or to bridge it to other molecules of interest. nih.govnih.gov This approach is fundamental in fields like drug delivery and diagnostics.

Linkers can be designed to be cleavable or non-cleavable. nih.gov For instance, single-stranded DNA has been utilized as a cleavable linker, integrated with an azide-functionalized biotin derivative for use in bioorthogonal proteomics. nih.gov The choice of linker can also influence the stability and solubility of the final conjugate. nih.gov For example, polyethylene (B3416737) glycol (PEG) linkers are often used to improve the pharmacokinetic properties of bioconjugates. sigmaaldrich.com

Conjugation for Radiopharmaceutical Development

This compound is a valuable building block in the development of radiopharmaceuticals for pretargeted radioimmunotherapy. scispace.comgoogle.com In this strategy, a biotinylated antibody is first administered, which localizes at the target site. Subsequently, a radiolabeled biotin derivative is administered, which binds with high affinity to the antibody-bound avidin or streptavidin. google.com

The amine group of this compound can be conjugated to chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). scispace.comresearchgate.net These chelators can then stably incorporate medically relevant radionuclides. scispace.comresearchgate.net The synthesis of these conjugates often involves standard peptide coupling chemistries, where the amine of this compound reacts with an activated carboxylic acid on the chelator or a linker attached to the chelator. researchgate.net

Derivatization for Specific Research Probes

The functionalization of this compound allows for the creation of highly specific probes for various research applications, including intracellular labeling and neuronal tracing. nih.gov For example, it has been compared to biocytin (B1667093) for its utility in neuroanatomical studies. nih.gov

Furthermore, the amine group can be reacted with a variety of molecules to generate specific probes. For instance, it has been conjugated to fluorophores for use in fluorescence-based assays and imaging. nih.gov It can also be incorporated into more complex systems like polymer conjugates for targeted protein recognition and visualization. mdpi.comnih.gov The synthesis of a biotinylated acetylsalicylic acid probe involved the reaction of this compound with an activated form of acetylsalicylic acid. thno.org This highlights its utility in creating tools to study protein-drug interactions.

Applications of N 2 Aminoethyl Biotinamide in Molecular and Cellular Biology

Principles and Methodologies of Protein Biotinylation

Protein biotinylation is a biochemical technique involving the covalent attachment of biotin (B1667282) to a protein, effectively creating a specific tag. creative-proteomics.com This tag allows researchers to detect, isolate, and study proteins of interest. creative-proteomics.com The small size of the biotin molecule (244.31 g/mol ) is a significant advantage, as it is unlikely to interfere with the natural function of the protein it is attached to. wikipedia.org Biotinylation can be achieved through various chemical and enzymatic methods that target specific functional groups on the protein. creative-proteomics.comgbiosciences.com

The strategies for labeling proteins with biotin can be broadly categorized as either general or site-specific, depending on the level of control over the attachment site.

General Biotinylation: This approach typically involves reagents that react with common functional groups found on the surface of proteins. alfa-chemistry.com The most prevalent strategy targets primary amines (-NH₂), which are present at the N-terminus of polypeptide chains and on the side chains of lysine residues. thermofisher.comgbiosciences.com Reagents such as N-hydroxysuccinimide (NHS) esters of biotin react efficiently with these amines under mild conditions to form stable amide bonds. alfa-chemistry.comaatbio.com Because most proteins have multiple lysine residues, this method usually results in the attachment of multiple biotin molecules. gbiosciences.com Other general strategies include targeting:

Sulfhydryls (-SH): Found on cysteine residues, these groups can be targeted by maleimide- or iodoacetyl-activated biotin reagents. thermofisher.comresearchgate.net This can be more specific than amine labeling if free cysteines are rare on the protein. thermofisher.com

Carboxyls (-COOH): Located at the C-terminus and on aspartic and glutamic acid residues.

Carbohydrates: Glycoproteins can be biotinylated on their sugar moieties using hydrazide-containing biotin reagents. gbiosciences.com

Non-specific Labeling: Photoreactive biotin reagents, often containing a phenyl azide group, can be activated by UV light to react non-specifically with any available C-H or N-H bonds. gbiosciences.comthermofisher.comresearchgate.net

Site-Specific Biotinylation: In contrast, site-specific methods provide precise control, attaching biotin to a single, predetermined location on the protein. This is crucial for applications where the orientation of the immobilized protein is important or to ensure that the protein's active site is not blocked. wikipedia.org

Enzymatic Biotinylation: This is a highly specific method that utilizes the bacterial enzyme biotin ligase (BirA). wikipedia.org A protein of interest is genetically fused with a short, 15-amino-acid sequence known as the AviTag. wikipedia.org The BirA enzyme specifically recognizes the AviTag and attaches a single biotin molecule to a specific lysine residue within the tag. wikipedia.org

Chemical Strategies: Site-specificity can be achieved chemically by targeting a uniquely reactive residue, such as a single cysteine introduced by site-directed mutagenesis. researchgate.net Another advanced method involves intein-mediated protein ligation to generate a reactive thioester at the C-terminus of a protein, which can then be chemoselectively reacted with a cysteine-biotin derivative. researchgate.net

| Strategy | Target Group | Common Reagent Type | Specificity | Key Advantage |

|---|---|---|---|---|

| General | Primary Amines (Lysine, N-terminus) | NHS-esters | Low (multiple sites) | Simple, robust, and targets abundant functional groups. alfa-chemistry.comgbiosciences.com |

| General | Sulfhydryls (Cysteine) | Maleimides, Iodoacetyls | Moderate | Targets less common residues, potentially avoiding active sites. thermofisher.com |

| General | Carbohydrates (Glycosyl groups) | Hydrazides | Targets glycoproteins specifically. | Allows for specific labeling of glycosylated proteins. gbiosciences.com |

| Non-Specific | C-H, N-H bonds | Photoreactive Aryl Azides | None | Useful when no specific functional groups are available. thermofisher.comresearchgate.net |

| Site-Specific | Specific Lysine in AviTag | Biotin Ligase (BirA) | High (single site) | Generates a uniformly labeled product with controlled orientation. wikipedia.org |

The attachment of biotin to proteins significantly enhances their detection and analysis in a multitude of research applications. nih.gov The ability to conjugate multiple biotin molecules to a single protein can amplify the detection signal, as each biotin can bind a streptavidin molecule that is itself conjugated to a reporter, such as an enzyme or a fluorophore. gbiosciences.comwikipedia.org This signal amplification leads to a notable increase in the sensitivity of an assay. gbiosciences.com

Biotinylation is integral to many widely used analytical techniques:

Enzyme-Linked Immunosorbent Assay (ELISA): In this quantitative assay, either the detection antibody or the target antigen can be biotinylated. creative-proteomics.com A streptavidin-enzyme conjugate (like streptavidin-HRP) is then added, which binds to the biotin and catalyzes a colorimetric or chemiluminescent reaction, allowing for sensitive quantification. creative-proteomics.comresearchgate.netthermofisher.com

Western Blotting: After proteins are separated by gel electrophoresis and transferred to a membrane, biotinylated primary or secondary antibodies can be used for detection. creative-proteomics.comresearchgate.net The biotinylated protein is then visualized using a streptavidin-enzyme conjugate, offering higher sensitivity than standard methods. nih.govresearchgate.net

Immunohistochemistry (IHC) and Flow Cytometry: Biotinylation is used for cell surface labeling and visualizing proteins within tissues. gbiosciences.comthermofisher.com Biotinylated antibodies followed by fluorescently labeled streptavidin allow for the precise localization and quantification of proteins in cells and tissues. gbiosciences.com

| Technique | Role of Biotinylation | Outcome |

|---|---|---|

| ELISA | Biotinylated antibodies or antigens are detected with streptavidin-enzyme conjugates. | High-sensitivity quantification of proteins in a sample. creative-proteomics.comabcam.com |

| Western Blot | Biotinylated antibodies bind to the target protein on a membrane, followed by detection with a streptavidin-enzyme conjugate. | Sensitive detection of specific proteins separated by size. creative-proteomics.comthermofisher.com |

| Immunohistochemistry (IHC) | Biotinylated antibodies are used to label proteins in tissue sections, visualized with streptavidin conjugates. | Localization of protein expression within tissue architecture. thermofisher.com |

| Flow Cytometry | Biotinylated antibodies label cell surface proteins, followed by staining with fluorescent streptavidin conjugates. | Identification and quantification of specific cell populations. gbiosciences.comthermofisher.com |

| Immunoprecipitation | Biotinylated antibodies are used to capture proteins and their binding partners from a lysate. | Isolation of specific proteins and protein complexes. creative-proteomics.com |

Affinity-Based Purification Systems

The powerful interaction between biotin and avidin (B1170675)/streptavidin is a cornerstone of affinity purification, a technique used to isolate specific molecules from complex mixtures like cell lysates. creative-proteomics.comwikipedia.org This system is widely used to purify proteins, protein complexes, and DNA-binding proteins. wikipedia.orgnih.gov

Avidin or streptavidin affinity chromatography is a powerful method for purifying biotinylated biomolecules. nih.gov The general procedure involves immobilizing streptavidin or avidin onto a solid support, such as sepharose or magnetic beads, to create an affinity resin. nih.govsigmaaldrich.com A biological sample containing the biotin-labeled molecule of interest is then passed over this resin. sigmaaldrich.com The biotinylated molecules bind with high specificity and affinity to the immobilized streptavidin, while unbound components are washed away. nih.gov

A significant challenge in this system is the subsequent elution of the captured molecule. nih.gov The strength of the biotin-streptavidin interaction means that elution often requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl at pH 1.5), which can irreversibly destroy the protein's structure and function. sigmaaldrich.comresearchgate.net Several strategies have been developed to address this issue:

Cleavable Linkers: Biotinylation reagents can be designed with a spacer arm between the biotin and the reactive group that contains a cleavable bond, such as a disulfide bridge. nih.govnih.gov The captured protein can then be released from the affinity resin under mild reducing conditions (e.g., using dithiothreitol) that cleave the disulfide bond, leaving the biotin tag attached to the resin. nih.govnih.gov

Modified Avidin/Streptavidin: Engineered forms of avidin with reversible biotin-binding capabilities, such as Tamavidin 2-REV, have been developed. nih.govbiorxiv.org These modified proteins allow for the elution of biotinylated molecules under gentle conditions, preserving their biological activity. biorxiv.org

Competition with Free Biotin: While generally ineffective due to the slow dissociation rate, elution with high concentrations of free biotin can sometimes be used, particularly with modified, lower-affinity avidin resins.

Affinity purification is a critical tool for enriching low-abundance biomolecules, allowing for their identification and characterization, which would otherwise be impossible in a complex mixture. nih.gov This strategy is central to many modern proteomics workflows.

Key applications for enrichment include:

Cell Surface Proteomics: As the plasma membrane is a critical interface for cell signaling, identifying cell surface proteins is of great interest. Membrane-impermeable biotinylation reagents (such as sulfo-NHS esters) are used to label only the proteins on the exterior of intact cells. gbiosciences.comresearchgate.net After cell lysis, these biotinylated proteins are enriched using streptavidin beads and subsequently identified by mass spectrometry. researchgate.net

Proximity-Dependent Labeling: Techniques like BioID and APEX are used to map protein-protein interactions and the composition of organelles within living cells. nih.govnih.gov In these methods, a protein of interest is fused to an enzyme (like biotin ligase) that biotinylates nearby proteins. nih.gov These "proximal" proteins are then enriched via streptavidin affinity purification to identify interaction partners and the local protein environment. nih.govbiorxiv.org

Post-Translational Modification (PTM) Analysis: Specific PTMs can be chemically converted into a tag that can then be biotinylated. For example, a method exists to chemically replace phosphate groups on serine and threonine residues with a biotinylated moiety. This allows for the specific enrichment of formerly phosphorylated proteins, facilitating the study of signaling pathways.

| Application Area | Enrichment Goal | Methodology | Significance |

|---|---|---|---|

| Cell Surface Proteomics | Isolate and identify proteins exposed on the cell surface. | Labeling intact cells with a membrane-impermeable biotin reagent, followed by lysis and streptavidin affinity purification. researchgate.net | Identifies receptors, transporters, and signaling molecules. |

| Proximity Labeling (e.g., BioID) | Identify transient and stable protein-protein interactions in a native cellular context. | A "bait" protein fused to a biotin ligase biotinylates "prey" proteins in close proximity, which are then enriched. nih.govnih.gov | Maps protein interaction networks and organelle proteomes. |

| PTM Analysis | Enrich proteins with a specific post-translational modification (e.g., phosphorylation). | Chemical modification of the PTM to allow for the attachment of a biotin tag, followed by enrichment. | Enables focused analysis of signaling pathways and cellular regulation. |

| DNA-Protein Interactions | Purify a specific DNA-binding protein. | A biotinylated DNA fragment containing a specific binding site captures the protein of interest from a cell extract. nih.gov | Allows for the isolation and study of transcription factors. |

Development of Biotinylated Probes for Detection Assays

A probe is a molecule designed to bind to a specific target, and biotinylating these probes is a common strategy to facilitate their detection. nih.gov The biotin tag itself is not detected; rather, it serves as a high-affinity handle for a streptavidin-reporter conjugate, which provides a detectable signal. nih.govspringernature.com This indirect detection method offers versatility and signal amplification.

Biotinylated probes are widely used in several key areas:

Nucleic Acid Hybridization: Biotin-labeled DNA and RNA probes are used to detect specific nucleic acid sequences. springernature.com These probes offer a safe, stable, and convenient alternative to traditional radioactive probes. springernature.com They are employed in techniques such as:

In Situ Hybridization (ISH): Biotinylated probes are used to detect and localize specific DNA or RNA sequences within cells or tissue sections. nih.gov

Southern and Northern Blotting: These methods use biotinylated DNA probes to identify specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane.

mRNA Isolation: A biotinylated oligo(dT) probe, which consists of a string of thymine nucleotides, is used to specifically hybridize with the polyadenylated (poly-A) tail found on most mature eukaryotic mRNAs. promega.com This allows for the selective capture and purification of mRNA from total RNA using streptavidin-coated beads. promega.com

Ligand Binding Assays: Biotinylated ligands (e.g., drugs, hormones, or peptides) are used to study their interactions with receptors and other proteins. celtarys.com By conjugating biotin to a fluorescent dye, researchers can create biotinylated fluorophores that provide highly sensitive and specific tools for quantifying binding events, which is crucial in drug discovery. celtarys.com

Immunoassays: As mentioned previously, biotinylated antibodies are fundamental probes in techniques like ELISA, Western blotting, and IHC, where they specifically bind to a target protein. creative-proteomics.com The detection is then mediated by a streptavidin-reporter complex. creative-proteomics.com

Immunoassays and Histochemical Detection

The primary application of N-(2-AMINOETHYL)-BIOTINAMIDE in detection methodologies lies in its use as a biotin-containing tracer for histochemical analysis, particularly in the field of neuroscience. nih.govnih.gov Its small molecular weight and ability to be introduced into cells, for instance through microinjection, make it an effective tool for neuronal labeling and tract-tracing. nih.gov

Once introduced into neurons, this compound disperses throughout the cell, filling the soma, dendrites, and axons. Following fixation of the tissue, the biotinamide can be visualized using avidin or streptavidin conjugates. abcam.comnih.gov These conjugates are typically linked to an enzyme, such as horseradish peroxidase (HRP), or a fluorophore. nih.gov

In the case of an HRP conjugate, the addition of a suitable substrate results in a colored precipitate at the location of the biotinamide, allowing for the visualization of the labeled neuron's morphology under a light microscope. nih.gov This technique provides detailed anatomical information about individual neurons and their connections. A comparative study with biocytin (B1667093), another biotin derivative, found that this compound is equally effective for neuronal tracing experiments with survival times of up to two days. nih.gov

While direct and specific examples of this compound in standard immunoassays like ELISA or Western blotting are not extensively detailed in the reviewed literature, the fundamental principle of its detection is the same as that used for other biotinylated molecules in these assays. In a hypothetical Western blot scenario, if a protein of interest were labeled with this compound, it could be detected on a membrane using a streptavidin-HRP conjugate followed by a chemiluminescent substrate. researchgate.netbio-rad.com

The table below summarizes the key features of this compound for detection purposes.

| Feature | Description |

| Detection Method | Avidin or streptavidin conjugates (e.g., linked to HRP or fluorophores). abcam.comnih.gov |

| Primary Application | Intracellular labeling and neuronal tracing. abcam.comnih.govnih.gov |

| Fixation Compatibility | Can be fixed with formalin or glutaraldehyde. abcam.comavantorsciences.com |

| Visualization | Chromogenic or fluorescence methods. abcam.comavantorsciences.com |

Quantitative Detection of Biotinylated Species

The quantitative detection of species labeled with this compound can be achieved through several methods, leveraging the biotin moiety for measurement. While the primary use of this compound is for qualitative visualization, particularly in neuroanatomical studies, the principles of biotin quantification can be applied.

One common method for quantifying biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . mesoscale.comprotocol-online.org This spectrophotometric technique relies on the displacement of HABA from avidin by biotin. HABA binds to avidin to form a colored complex that absorbs light at 500 nm. When a biotinylated sample, such as proteins labeled with this compound, is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance. mesoscale.com This change in absorbance is proportional to the amount of biotin present in the sample, allowing for its quantification. mesoscale.comprotocol-online.org

Another approach involves the use of fluorescently tagged avidin or streptavidin. mesoscale.com The binding of a biotinylated molecule can cause a change in the fluorescence properties of the labeled avidin, which can be measured to determine the concentration of the biotinylated species.

In the context of proteomics, mass spectrometry (MS) has become a powerful tool for the quantification of biotinylated proteins. nih.govresearchgate.net In techniques like TurboID-based proximity labeling, cells are treated with biotin to label proteins in the vicinity of a "bait" protein fused to a biotin ligase. nih.gov The biotinylated proteins are then enriched using streptavidin beads and identified and quantified by mass spectrometry. nih.gov This allows for a relative or absolute quantification of the proteins that were in close proximity to the bait protein. While these studies often use general biotin, the same principles would apply to proteins that have been post-translationally modified or conjugated with this compound.

The following table outlines some of the methods that can be used for the quantitative detection of species biotinylated with this compound.

| Method | Principle |

| HABA Assay | Spectrophotometric measurement of HABA displacement from avidin by biotin. mesoscale.comprotocol-online.org |

| Fluorescence-Based Assays | Measurement of changes in fluorescence of labeled avidin upon biotin binding. mesoscale.com |

| Mass Spectrometry (MS) | Identification and quantification of biotinylated peptides after enrichment. nih.govresearchgate.net |

Elucidation of Molecular Interactions

The ability to attach a biotin tag to various molecules makes this compound a valuable tool for studying molecular interactions. The high-affinity interaction between biotin and avidin/streptavidin allows for the capture and identification of binding partners.

Investigating Protein-Protein and Protein-Ligand Interactions

This compound can be utilized in various techniques to investigate protein-protein and protein-ligand interactions. One of the primary methods is the pull-down assay . nih.govresearchgate.netmdpi.com In this approach, a "bait" protein or a small molecule ligand is conjugated with this compound. This biotinylated bait is then incubated with a cell lysate or a solution containing potential binding partners ("prey"). The biotinylated bait, along with any interacting prey molecules, is then captured using streptavidin-coated beads. nih.gov After washing away non-specific binders, the captured proteins can be eluted and identified by methods such as Western blotting or mass spectrometry. nih.govmdpi.com

Another powerful technique for studying protein-protein interactions in a cellular context is proximity-dependent biotinylation (BioID) . nih.govwikipedia.orgnih.govnih.gov In this method, a protein of interest is fused to a promiscuous biotin ligase, such as BirA*. nih.govwikipedia.orgnih.gov When cells expressing this fusion protein are supplied with biotin, the ligase biotinylates proteins that are in close proximity to the bait protein. nih.govwikipedia.org While the source of biotin is typically unmodified, this compound could potentially be used in certain contexts, although this is not its primary application in this technique. The biotinylated proteins can then be isolated and identified, providing a snapshot of the protein's interaction network within the cell. nih.govnih.gov This method is particularly useful for identifying weak or transient interactions that may be difficult to capture with other techniques. nih.govnih.gov

The table below summarizes the applications of biotinylation in studying molecular interactions.

| Technique | Application of Biotinylation |

| Pull-Down Assay | A biotinylated "bait" (protein or ligand) is used to capture interacting "prey" molecules from a complex mixture. nih.govresearchgate.netmdpi.com |

| Proximity-Dependent Biotinylation (BioID) | A biotin ligase fused to a protein of interest biotinylates nearby proteins, which are then identified. nih.govwikipedia.orgnih.govnih.gov |

Applications in Synthetic Biology and Signaling Pathways

While direct applications of this compound in synthetic biology and the elucidation of signaling pathways are not extensively documented, its properties as a biotinylating agent suggest potential uses in these fields.

In synthetic biology , which involves the design and construction of new biological parts, devices, and systems, this compound could be used as a component in engineered systems. harvard.edunih.govucsd.eduelifesciences.orgnih.gov For example, a synthetic gene circuit could be designed to control the expression of a protein that is subsequently labeled with this compound for visualization or isolation. This could be useful for tracking the output of a synthetic circuit or for purifying the engineered protein product.

In the study of signaling pathways , this compound can be used to create tools for probing pathway components. For instance, in kinase activity assays , a peptide substrate for a specific kinase can be synthesized with a biotin tag using this compound. nih.govnih.govbmglabtech.com The kinase reaction is then performed, and the phosphorylated, biotinylated peptide can be captured on a streptavidin-coated plate and detected using a phospho-specific antibody. nih.gov This allows for the measurement of kinase activity and the screening of potential inhibitors.

A more advanced method for mapping signaling pathways is kinase-catalyzed biotinylation to map signaling (K-BMAPS) . nih.gov This technique utilizes ATP-biotin as a cosubstrate for kinases to biotinylate their substrates directly. nih.gov While this method uses a modified ATP molecule, the general principle of using biotinylation to identify kinase substrates is a key concept in understanding signaling networks. The biotinylated substrates can then be enriched and identified by mass spectrometry, providing a global view of the proteins that are phosphorylated in response to a specific stimulus. nih.gov

The following table highlights potential or analogous applications in these fields.

| Field | Potential Application of Biotinylation |

| Synthetic Biology | Labeling and isolation of proteins produced by synthetic gene circuits. harvard.edunih.govucsd.eduelifesciences.orgnih.gov |

| Signaling Pathways | Use in kinase activity assays with biotinylated substrates to screen for inhibitors. nih.govnih.govbmglabtech.com |

| Signaling Pathways | Identification of kinase substrates through biotinylation-based mapping techniques. nih.gov |

Advanced Methodological Considerations and Challenges

Optimizing Tracer Delivery and Fixation Protocols

The successful application of N-(2-aminoethyl)-biotinamide hinges on effective delivery into the target neurons and subsequent fixation to preserve the labeled structures.

Delivery Methods:

Iontophoresis: A key advantage of this compound is its selective ejection with positive current. nih.gov This allows for controlled delivery from a micropipette, which is particularly beneficial for electrophysiologists who use hyperpolarizing current to stabilize neuronal membrane potential before recording. nih.gov In a typical protocol, glass micropipettes are filled with a solution containing 2-4% this compound hydrochloride in potassium methylsulfate (B1228091) or potassium chloride. interchim.frarvojournals.org Depolarizing rectangular pulses are then applied to inject the tracer. interchim.fr

Pressure Injection: For tracing neuronal tracts, pressure injections of this compound into specific brain regions have proven effective for anterograde transport studies. nih.gov

Fixation:

Proper fixation is crucial for preserving the tracer within the labeled cells and maintaining tissue morphology.

this compound can be effectively fixed using standard aldehyde fixatives such as formalin or glutaraldehyde. abcam.comadipogen.com

For in vitro slice preparations, immersion in a solution of 4% paraformaldehyde and 0.2% picric acid overnight is a common practice. interchim.fr In vivo experiments typically involve perfusion with saline followed by the same fixative. interchim.fr Following microinjection in retinal studies, immediate fixation in 4% formaldehyde (B43269) for one hour has been successfully employed. arvojournals.org

Solubility and Stability:

A notable advantage of this compound hydrochloride is its high solubility. It can be dissolved at concentrations of 2-4% in 1 or 2 M salt solutions without the precipitation issues sometimes encountered with biocytin (B1667093). nih.gov This allows for the preparation of more concentrated tracer solutions, potentially leading to more robust labeling. The compound is stable for at least two years when stored at -20°C and protected from light and moisture. adipogen.com

Strategies for Signal Amplification and Visualization

Once delivered and fixed, the biotin (B1667282) moiety of this compound allows for highly sensitive detection through its strong interaction with avidin (B1170675) or streptavidin.

Avidin-Biotin Complex (ABC) Method:

A widely used technique involves the avidin-biotin-horseradish peroxidase complex (ABC). nih.gov The tissue is incubated with this complex, which binds to the biotinylated tracer. Subsequent reaction with a chromogen, such as diaminobenzidine (DAB), results in a visible, insoluble precipitate at the site of the tracer, allowing for visualization under a light microscope.

Fluorescence Visualization:

For higher resolution and multi-labeling experiments, fluorescently tagged streptavidin conjugates are employed. abcam.comadipogen.com This allows for the visualization of labeled neurons using fluorescence microscopy. The choice of fluorophore can be tailored to the specific experimental needs and the filter sets available on the microscope.

Tyramide Signal Amplification (TSA):

To further enhance the detection signal, especially for weakly labeled neurons, tyramide signal amplification (TSA) can be utilized. This method involves the horseradish peroxidase (HRP)-catalyzed deposition of biotinyl-tyramide at the site of the primary antibody-HRP complex. caltagmedsystems.co.uk The deposited biotin can then be detected with streptavidin conjugates, leading to a significant amplification of the signal. caltagmedsystems.co.uk TSA has been reported to increase detection sensitivity by up to 100-fold compared to conventional avidin-biotinylated enzyme complex procedures. caltagmedsystems.co.uk

Multi-labeling Protocols:

This compound is well-suited for multi-labeling studies, allowing for the simultaneous visualization of different neuronal populations or molecular markers. For instance, it can be combined with immunohistochemistry to identify the neurochemical phenotype of labeled neurons. researchgate.net The use of different fluorophores conjugated to streptavidin and secondary antibodies enables the clear distinction between the tracer and other markers.

Potential for Off-Target Effects and Non-Specific Interactions

While this compound is a highly effective tracer, the potential for off-target effects and non-specific interactions must be considered for accurate data interpretation.

Non-Specific Binding:

Non-specific binding of the avidin/streptavidin conjugates can lead to background staining, obscuring the true signal. This can be minimized by:

Blocking endogenous biotin: Tissues can contain endogenous biotin, which can be blocked by pre-incubation with avidin and then biotin before applying the streptavidin conjugate.

Using appropriate blocking solutions: Pre-incubation with a blocking solution, such as normal serum from the same species as the secondary antibody, can help to reduce non-specific antibody binding.

Off-Target Binding of the Tracer:

The tracer itself could potentially interact with cellular components in a non-specific manner. While this compound is generally considered to have low toxicity, high concentrations could potentially interfere with normal cellular processes. abcam.comadipogen.com

Cadaverine (B124047) and Biotin Synthesis:

It is noteworthy that cadaverine, a structurally related diamine, has been shown to regulate biotin synthesis in plants. nih.gov Specifically, cadaverine treatment can lead to decreased biotin synthesis and, consequently, reduced biotinylation of proteins. nih.gov While the direct relevance of this to the use of this compound in neuronal tracing is not established, it highlights a potential, though likely minor, area of off-target interaction. The introduction of an exogenous biotin-containing compound could, in theory, influence endogenous biotin-dependent pathways. However, the transient nature of tracer application in most experiments makes this a less significant concern compared to chronic exposure.

Advancements in Detection Technologies

The field of biomedical detection is continuously evolving, with new technologies offering enhanced sensitivity, resolution, and throughput. These advancements have the potential to further improve the utility of this compound as a neuronal tracer.

High-Resolution Microscopy:

The combination of this compound labeling with advanced microscopy techniques, such as confocal and two-photon microscopy, allows for detailed three-dimensional reconstruction of labeled neurons and their processes. This provides unprecedented insights into neuronal morphology and synaptic connectivity.

Single-Vesicle and Single-Molecule Detection:

Emerging technologies are pushing the limits of detection to the single-molecule level. For instance, platforms utilizing antibody-modified coverslips and total internal reflection fluorescence (TIRF) microscopy can visualize and quantify single extracellular vesicles. acs.org While not yet directly applied to this compound tracing, these approaches could be adapted to detect very low levels of the tracer, potentially revealing previously undetectable neuronal connections.

Microfluidic and Microneedle Technologies:

Recent developments in microfluidic and microneedle technologies offer new possibilities for precise tracer delivery and in situ detection. rsc.orgrsc.org Microneedles, for example, provide a minimally invasive way to access the superficial layers of tissue for localized detection. rsc.org

Polymer-Based Detection Systems:

Novel polymer conjugates, referred to as "iBodies," have been developed as antibody mimetics for the detection and immobilization of tagged proteins. semanticscholar.orgmdpi.com These systems can be functionalized with fluorophores and biotin, offering a versatile platform for signal amplification and visualization. semanticscholar.orgmdpi.com Such technologies could be adapted for the enhanced detection of biotinylated tracers like this compound.

Emerging Research and Future Directions for N 2 Aminoethyl Biotinamide

Role in Targeted Drug Delivery and Therapeutics

The principle of using biotin (B1667282) as a targeting ligand in drug delivery is well-established, leveraging the high affinity of biotin for the biotin receptors that are often overexpressed on the surface of cancer cells. cd-bioparticles.com This specific interaction facilitates the targeted delivery of therapeutic agents, enhancing their efficacy while minimizing off-target effects. N-(2-AMINOETHYL)-BIOTINAMIDE, with its available amino group, serves as an ideal linker for conjugating drugs and other therapeutic molecules to create targeted delivery systems. aatbio.com

Recent research has explored the use of biotinylated nanoparticles for the targeted delivery of anticancer drugs. cd-bioparticles.com For instance, biotin-conjugated nanoparticles have been developed to deliver drugs like paclitaxel, demonstrating enhanced cellular uptake and cytotoxicity in cancer cell lines that overexpress the biotin receptor. mdpi.com While many studies use various biotin derivatives, the fundamental concept applies directly to this compound, which can be covalently attached to drug-loaded nanoparticles. cd-bioparticles.com The primary amino group on this compound allows for stable amide bond formation with carboxylic acid groups on drugs or nanocarrier surfaces, making it a versatile tool in the construction of these targeted systems. aatbio.com

Furthermore, the development of biotin-conjugated compounds for treating hematologic malignancies highlights the therapeutic potential of this targeting strategy. google.com While specific drug conjugates utilizing this compound as the linker are still in early stages of research, its properties make it a strong candidate for future development in this area.

| Biotin Derivative | Key Feature | Commonly Conjugated to | Therapeutic Area |

|---|---|---|---|

| This compound | Primary amino group for conjugation | Nanoparticles, small molecule drugs | Oncology |

| Biotin-PEG-DSPE | PEG linker for increased solubility and circulation time | Liposomes | Oncology |

| Biotin Hydrazide | Reacts with aldehydes and ketones | Glycoproteins | Various |

Development of Photoactivatable and Chemically Modifiable Derivatives

The functionalization of this compound to create photoactivatable and chemically modifiable derivatives represents a significant area of emerging research. These advanced forms of the molecule allow for precise spatial and temporal control over its binding and activity, opening up new avenues for research and therapeutic applications.

Photoactivatable "caged" biotin derivatives are designed to remain inert until activated by a specific wavelength of light. idtdna.com This technology, while not yet widely applied specifically to this compound, offers a clear path for its future development. A photoactivatable version of this compound could be used to label and track specific molecules within a cell with high precision. For example, a drug conjugate could be administered in an inactive form and only activated at the tumor site, further reducing systemic toxicity. The synthesis of a potential photoactivatable analog of anandamide demonstrates the feasibility of creating such photoreactive molecules for biological research. nih.gov

Chemical modification of this compound is readily achievable through its primary amino group. This allows for its conjugation to a wide array of molecules using standard bioconjugation techniques. For instance, the use of this compound to label biomolecules containing carboxyl, phosphonyl, or carbonyl groups is a common application. aatbio.com More advanced chemical modifications could involve the attachment of click chemistry handles, such as azides or alkynes, which would allow for highly efficient and specific ligation to other molecules in complex biological environments. Photoaffinity labeling is another powerful technique where a photoreactive group is incorporated into the biotin molecule to covalently bind to its target upon light activation, enabling the identification of binding partners. nih.gov

| Modification Strategy | Principle | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Photoactivation (Photocaging) | A photolabile group blocks biotin's function until removed by light. idtdna.com | High spatial and temporal control of activity. | Light-activated drug delivery; precise molecular tracking. |

| Click Chemistry Handle Addition | Incorporation of an azide or alkyne for bioorthogonal ligation. | High specificity and efficiency of conjugation. | Complex bioconjugate synthesis; in vivo labeling. |

| Photoaffinity Labeling | A photoreactive group forms a covalent bond with the binding partner upon UV exposure. nih.gov | Identification of direct binding partners. | Target identification for biotinylated therapeutics. |

Integration with Multi-Layer Imaging and Omics Technologies

This compound is poised to become an integral tool in multi-layer imaging and omics technologies, which aim to provide a comprehensive understanding of biological systems by integrating data from multiple analytical levels.

In the realm of advanced imaging, Correlative Light and Electron Microscopy (CLEM) combines the benefits of fluorescence microscopy for identifying molecules of interest with the high-resolution structural information of electron microscopy. nih.govdelmic.com this compound, often referred to as Neurobiotin, is already widely used as a neuronal tracer that can be visualized with both light and electron microscopy. nih.gov Its use in CLEM allows researchers to first identify labeled neurons or cellular compartments using fluorescence and then to study their ultrastructure in detail. nih.gov The development of fluorescent probes that are compatible with the harsh sample preparation methods for electron microscopy is a key area of research, and biotin-based probes are at the forefront of these efforts. frontiersin.org

In the field of proteomics, a key "omics" technology, Activity-Based Protein Profiling (ABPP) has emerged as a powerful method for studying enzyme function directly in native biological systems. nih.govcreative-biolabs.com ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. researchgate.net A biotinylated probe, potentially synthesized using this compound as a linker, can be used to enrich and identify active enzymes from complex mixtures, providing insights into cellular signaling pathways and disease mechanisms. nih.govfrontiersin.org

| Technology | Role of this compound | Information Gained |

|---|---|---|

| Correlative Light and Electron Microscopy (CLEM) | As a tracer (Neurobiotin) detectable by both imaging modalities. nih.govnih.gov | Correlation of protein localization with ultrastructural context. |

| Activity-Based Protein Profiling (ABPP) | As a linker for biotin-based chemical probes. creative-biolabs.comnih.gov | Identification and quantification of active enzymes in a proteome. |

Bioengineering and Synthetic Biology Applications

The fields of bioengineering and synthetic biology are rapidly advancing, with a focus on designing and constructing new biological parts, devices, and systems. This compound offers a versatile molecular tool for these disciplines, particularly in the functionalization of biomaterials and the development of novel biological circuits.

In tissue engineering, there is a growing interest in creating "smart" biomaterials that can interact with and guide cellular behavior. Conducting polymers, for instance, are being explored for neuronal tissue engineering to provide electrical cues to neural cells. nih.gov this compound can be used to functionalize the surface of these scaffolds, enabling the attachment of growth factors or other signaling molecules through the highly specific biotin-avidin interaction. This approach allows for the creation of bioactive scaffolds that can promote cell adhesion, differentiation, and tissue regeneration.

In synthetic biology, microbial metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable compounds. cabidigitallibrary.orgmdpi.com While direct applications of this compound in this area are still emerging, its utility as a labeling reagent suggests potential roles in tracking the production and localization of specific metabolites within engineered microbial cell factories. nih.gov Furthermore, the principles of metabolic engineering could be applied to enhance the biological production of biotin and its derivatives, including this compound, for various biotechnological applications. mdpi.comnih.gov The development of synthetic biological circuits that respond to the presence of biotin or biotinylated molecules is another exciting possibility, enabling the creation of novel biosensors and regulatory systems.

Q & A

Q. What are the primary research applications of N-(2-Aminoethyl)-Biotinamide (Neurobiotin) in neuroscience?

this compound is widely used as an anterograde neuronal tracer due to its ability to label fine axonal projections and integrate with functional studies like electrophysiology. It is particularly effective in protocols combining morphological analysis and physiological recordings, as it can be iontophoretically delivered via electrodes during experiments . Its small molecular size allows diffusion across synaptic junctions, making it suitable for short-range connectome mapping.

Q. How is this compound synthesized and characterized for research use?

While synthesis protocols are proprietary, characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to verify molecular weight (286.39 g/mol, C₁₂H₂₂N₄O₂S) . Commercial batches are standardized using thermogravimetric analysis (TGA) to ensure stability under refrigeration (2–8°C), as decomposition occurs above 300°C in related amide-based compounds .

Q. What methodological considerations are critical for assessing this compound’s stability in experimental settings?

Stability is influenced by storage conditions (refrigeration recommended) and exposure to light or humidity. Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) combined with TGA and differential scanning calorimetry (DSC) can identify decomposition thresholds. For in vivo applications, short survival times (~24–48 hours post-injection) necessitate rapid fixation and processing to preserve tracer integrity .

Advanced Research Questions

Q. How can researchers mitigate the short survival time of this compound in long-range connectome studies?

The tracer’s rapid clearance limits its utility in long-range projections. To address this, combine Neurobiotin with dextran amines (e.g., biotinylated dextran amine, BDA) or use sequential labeling protocols. Alternatively, optimize perfusion-fixation timing and employ avidin-biotin-peroxidase complexes (ABC) with enhanced sensitivity to amplify weak signals in distal axons .

Q. What experimental design strategies minimize interference between this compound tracing and electrophysiological recordings?

To avoid cross-talk, use a "piggy-back" electrode assembly: a recording electrode filled with NaCl for electrophysiology and a separate micropipette for Neurobiotin delivery. Post-recording, iontophoretically inject the tracer (e.g., 3% in 0.5 M sodium acetate, 5–10 µA current, 7–10 minutes) to ensure localized labeling without disrupting neuronal activity .

Q. How can contradictory data on this compound’s tracing efficiency be resolved?

Discrepancies often arise from variability in molecular diffusion rates, fixation methods, or antibody affinity. Standardize protocols by:

Q. What advanced techniques enhance the resolution of Neurobiotin-based tracing in dense neural networks?

Combine Neurobiotin with multi-photon microscopy or expansion microscopy to resolve overlapping axons. For ultrastructural analysis, use pre-embedding immunogold labeling with silver enhancement to localize tracer molecules at synaptic terminals. Correlative light-electron microscopy (CLEM) further links functional tracing data with subcellular morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.